4-(5-Butyl-2-phenyl-1H-indol-3-yl)butan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Butyl-2-phenyl-1H-indol-3-yl)butan-1-amine hydrochloride is a synthetic compound belonging to the indole class of organic compounds. Indoles are a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Butyl-2-phenyl-1H-indol-3-yl)butan-1-amine hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with a suitable ketone or aldehyde under acidic conditions to form the indole ring . The reaction is often carried out using methanesulfonic acid (MsOH) under reflux in methanol (MeOH), yielding the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(5-Butyl-2-phenyl-1H-indol-3-yl)butan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and sulfonyl chlorides (RSO₂Cl) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield various amine derivatives .
Scientific Research Applications
4-(5-Butyl-2-phenyl-1H-indol-3-yl)butan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex indole derivatives.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(5-Butyl-2-phenyl-1H-indol-3-yl)butan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
4-(5-Butyl-2-phenyl-1H-indol-3-yl)butan-1-amine hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H29ClN2 |
---|---|
Molecular Weight |
356.9 g/mol |
IUPAC Name |
4-(5-butyl-2-phenyl-1H-indol-3-yl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C22H28N2.ClH/c1-2-3-9-17-13-14-21-20(16-17)19(12-7-8-15-23)22(24-21)18-10-5-4-6-11-18;/h4-6,10-11,13-14,16,24H,2-3,7-9,12,15,23H2,1H3;1H |
InChI Key |
DHXRXEXLFXGAKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)NC(=C2CCCCN)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.